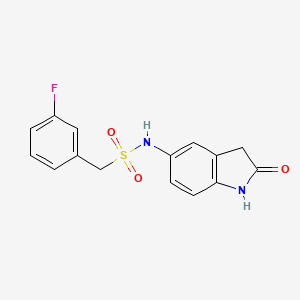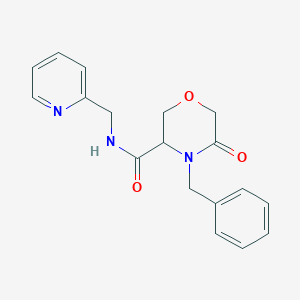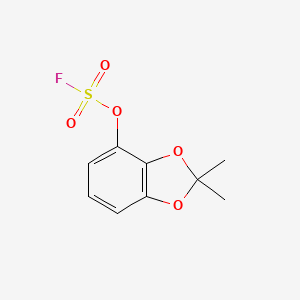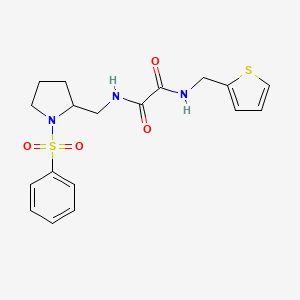
1-(3-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide is a useful research compound. Its molecular formula is C15H13FN2O3S and its molecular weight is 320.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Microbial Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, which share some structural similarities with the compound , are used in industrial and commercial applications. Their degradation, especially in environmental settings, is a topic of research. Studies have focused on microbial degradation pathways, identifying microbial cultures, activated sludge, and environmental samples that can break down these compounds into less harmful substances. This research is crucial for environmental bioremediation and understanding the fate of such chemicals in nature (Liu & Avendaño, 2013).
Methane as a Resource: Methanotrophs
Methanotrophs, bacteria that use methane as their carbon source, represent another area of research relevant to understanding the broader applications of similar compounds. These bacteria can convert methane into valuable products like biopolymers, lipids, and even electricity. This field of research opens up possibilities for using methane, a potent greenhouse gas, as a resource for biotechnological applications and energy recovery, showcasing the environmental and economic potential of microbial metabolism (Strong, Xie, & Clarke, 2015).
Toxicity of Organic Fluorophores
The study of organic fluorophores, which include various fluorinated compounds, is significant for molecular imaging and cancer diagnosis. Research in this field evaluates the toxicity of these compounds to ensure they can be safely used in medical diagnostics. Understanding the toxicity and safety profiles of fluorinated compounds is essential for their application in imaging techniques and highlights the importance of rigorous assessment for medical applications (Alford et al., 2009).
Fluorinated Alternatives to PFAS
With growing environmental concerns regarding per- and polyfluoroalkyl substances (PFAS), research into fluorinated alternatives is gaining momentum. These studies aim to identify substances with similar industrial and commercial utility but lower environmental and health risks. This research is crucial for developing safer chemicals for widespread use, indicating a proactive approach to chemical safety and environmental protection (Wang et al., 2013).
Sulfonamide Inhibitors
Sulfonamide compounds, which are related to sulfonamides like methanesulfonate, have a wide range of applications, including as bacteriostatic antibiotics and in various therapeutic areas. Research into these compounds covers their use as inhibitors in several diseases, showcasing the versatility and importance of sulfonamide structures in medical research and drug development (Gulcin & Taslimi, 2018).
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-N-(2-oxo-1,3-dihydroindol-5-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S/c16-12-3-1-2-10(6-12)9-22(20,21)18-13-4-5-14-11(7-13)8-15(19)17-14/h1-7,18H,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSQDPMAHVVEEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC(=CC=C3)F)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine;hydrochloride](/img/structure/B2602173.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2602175.png)

![3-amino-N-[(2-fluorophenyl)methyl]benzamide hydrochloride](/img/structure/B2602177.png)
![(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2602178.png)



![4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2602185.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(2-methoxyphenyl)propanamide](/img/structure/B2602189.png)


